molecular formula C8H7BrN2 B1278995 6-bromo-1H-indol-4-amine CAS No. 350800-81-6

6-bromo-1H-indol-4-amine

Cat. No.: B1278995
CAS No.: 350800-81-6
M. Wt: 211.06 g/mol
InChI Key: KLQFZHDLYGMBCX-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in various natural products and drugs. Indoles are known for their biological activities and are present in many alkaloids. The compound this compound is characterized by a bromine atom at the 6th position and an amino group at the 4th position on the indole ring. This structural modification imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

6-Bromo-1H-indol-4-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, influencing their activity and function . The compound’s interactions with enzymes such as kinases and phosphatases can modulate signaling pathways, leading to changes in cellular processes. Additionally, this compound can interact with proteins involved in DNA replication and repair, affecting gene expression and cellular metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling cascades that lead to various cellular responses . Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and function. These interactions ultimately result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression, protein activity, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation . At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of metabolites, affecting cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can sequester this compound, modulating its availability and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular energy production and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of isopropenylmagnesium bromide with 4-bromo-3-nitrotoluene in tetrahydrofuran at low temperatures . This reaction yields 2,4-dimethyl-7-bromoindole, which can be further modified to obtain 6-Bromo-1H-indol-4-amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

6-Bromo-1H-indol-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    4-Bromo-1H-indole: Similar structure but with bromine at the 4th position.

    6-Chloro-1H-indol-4-amine: Chlorine atom instead of bromine at the 6th position.

    1H-Indole-4-amine: Lacks the bromine atom.

Uniqueness: 6-Bromo-1H-indol-4-amine is unique due to the specific positioning of the bromine and amino groups, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

6-bromo-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFZHDLYGMBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441056
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350800-81-6
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4-nitro-1H-indole (1 g, 4.15 mmol) was treated with iron powder (1.16 g, 20 mmol) in acetic acid (60 ml) and stirred at room temperature. After 1 h the crude was filtered over Celite and the solvent was removed under reduced pressure. A mixture of a solution of sodium bicarbonate (4%) and ethyl acetate was added and the resulting mixture was filtered over Celite. The organic phase was washed with water and brine, dried over magnesium sulphate and the solvent was removed to give 1.05 g (100% yield) of the title compound as a dark solid, that was used in the next step without further purification. Purity 83%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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